molecular formula C9H8F2O3 B1409356 Methyl 2,5-difluoro-4-methoxybenzoate CAS No. 1261830-21-0

Methyl 2,5-difluoro-4-methoxybenzoate

Cat. No.: B1409356
CAS No.: 1261830-21-0
M. Wt: 202.15 g/mol
InChI Key: ZBMWFDNTWXTIBV-UHFFFAOYSA-N
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Description

Methyl 2,5-difluoro-4-methoxybenzoate is an organic compound with the molecular formula C9H8F2O3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a methoxy group. This compound is commonly used in various chemical research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,5-difluoro-4-methoxybenzoate can be synthesized through several methods. One common method involves the esterification of 2,5-difluoro-4-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-difluoro-4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products vary depending on the substituent introduced.

    Reduction: Methyl 2,5-difluoro-4-methoxybenzyl alcohol.

    Oxidation: 2,5-difluoro-4-methoxybenzoic acid.

Scientific Research Applications

Methyl 2,5-difluoro-4-methoxybenzoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of various fluorinated organic compounds.

    Biology: Employed in the study of enzyme-substrate interactions involving esterases.

    Medicine: Investigated for its potential use in the development of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2,5-difluoro-4-methoxybenzoate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the corresponding acid and alcohol. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological studies .

Comparison with Similar Compounds

Methyl 2,5-difluoro-4-methoxybenzoate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of fluorine and methoxy substituents, which confer distinct chemical and physical properties, making it a valuable compound in various fields of research and industry .

Biological Activity

Methyl 2,5-difluoro-4-methoxybenzoate is a chemical compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C₉H₈F₂O₃
  • Molecular Weight : 202.15 g/mol
  • Functional Groups : Methoxy (-OCH₃) and difluoro substituents (-F) at the 2 and 5 positions on the benzene ring.

These substituents are hypothesized to influence the compound's reactivity and biological interactions significantly.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of fluorine atoms can enhance lipophilicity, potentially improving membrane permeability and binding affinity to target sites. This compound may exhibit various biological activities such as:

  • Antimicrobial Activity : Its structural analogs have shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
  • Antioxidant Activity : Compounds with methoxy groups are known for their ability to scavenge free radicals, thereby mitigating oxidative stress in biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound's analogs. For instance, a comparative analysis was conducted to evaluate the Minimum Inhibitory Concentration (MIC) against various pathogens:

CompoundMIC (mg/mL)Target Organism
Compound A0.004E. cloacae
Compound B0.008S. aureus
This compoundTBDTBD

The exact MIC for this compound remains to be established but is expected to be competitive based on structural similarities with other active compounds.

Case Studies

  • Study on Antibacterial Efficacy :
    A study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of benzoate compounds exhibited significant antibacterial activity, outperforming traditional antibiotics like ampicillin in some cases . The study emphasized the role of fluorine substituents in enhancing antibacterial efficacy.
  • Antioxidant Activity Assessment :
    In vitro assays indicated that compounds similar to this compound possess substantial antioxidant properties, as measured by their ability to reduce reactive oxygen species (ROS) levels in cellular models .

Properties

IUPAC Name

methyl 2,5-difluoro-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-13-8-4-6(10)5(3-7(8)11)9(12)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMWFDNTWXTIBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)F)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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